

Djenkolism: A Comparative Analysis of Clinical Presentation in Diverse Patient Demographics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Djenkolism is a rare form of acute kidney injury (AKI) caused by the ingestion of djenkol beans (Archidendron pauciflorum), a delicacy in Southeast Asia.[1] The culprit behind this condition is **djenkolic acid**, a sulfur-containing amino acid that can precipitate into sharp, needle-like crystals in the urinary tract, leading to obstruction and renal tubular damage. The clinical presentation of djenkolism can vary significantly among individuals, influenced by factors such as age and sex. This guide provides a comparative analysis of djenkolism's clinical features across different patient demographics, supported by a summary of experimental data and detailed methodologies for key laboratory procedures.

Comparative Clinical Presentation of Djenkolism

The clinical manifestation of djenkolism ranges from mild symptoms to severe, life-threatening acute kidney injury.[1][2] The presentation appears to be influenced by patient demographics, particularly age and sex.

General Patient Demographics

A systematic review of 96 cases of djenkolism reveals a wide patient age range, from 1.5 to 57 years old.[1] A notable and consistent finding across multiple studies is the significant male predominance, with a reported male-to-female ratio of 7:1.[3][4]

Presentation in Adult vs. Pediatric Patients

While a direct comparative study is lacking, analysis of case reports and demographic data suggests differences in the clinical presentation between adult and pediatric patients.

Adults: Adult presentations are frequently characterized by the abrupt onset of severe symptoms. A typical case involves a male patient presenting with acute, severe, spasmodic flank pain radiating to the groin, often accompanied by vomiting, difficulty urinating, and hematuria.[1] In severe cases, adults can develop hypertension, oliguria (decreased urine output), anuria (no urine output), and azotemia (elevated levels of nitrogenous waste in the blood).[1][2] One case report detailed a 26-year-old male who presented with anuria for three days after consuming half a kilogram of djenkol beans and was found to have obstructive uropathy caused by **djenkolic acid** crystals.[5] Another case of a 40-year-old male who consumed a large amount of uncooked djenkol beans also resulted in acute kidney injury.[3]

Children: In children, while they can also present with severe AKI, hematuria appears to be a more prominent and sometimes isolated finding. One study focusing on school-aged children found that those with a history of eating djenkol beans were almost four times as likely to have hematuria compared to those who had not consumed the beans.[2][6] The study also noted that the risk of hematuria did not seem to be dependent on the amount consumed or the method of preparation.[2][7] In very young children, a unique and distressing symptom of painful swelling of the genitalia has been reported.[8] Tragically, a review of 96 djenkolism cases revealed that three of the four reported deaths occurred in children due to renal failure where dialysis was not available.[1]

The following table summarizes the key clinical features and their reported frequencies, providing a general comparison between pediatric and adult presentations based on available literature.

Clinical Feature	Overall Reported Frequency (96 cases)[1]	Notes on Pediatric Presentation	Notes on Adult Presentation
Abdominal/Loin/Colick y Pain	70%	Present, can be severe.	Often the primary and most severe presenting symptom. [1]
Dysuria (Painful Urination)	66%	A 12-year-old boy reported painful urination.[6]	Commonly reported.
Oliguria/Anuria	59%	Can progress to anuria.	A key feature of severe cases, can be prolonged.[5]
Hematuria (Blood in Urine)	55%	A very common finding, may be the primary symptom.[2]	Frequently present, often macroscopic (visible to the naked eye).
Hypertension	36%	Can occur in severe cases.	A feature of the severe clinical syndrome.[2]
Painful Swelling of Genitalia	Not quantified in the review	Reported specifically in young children.[8]	Not a commonly reported symptom in adults.

Pathophysiology of Djenkolism

The underlying mechanism of djenkolism is the precipitation of **djenkolic acid** in the urinary system. This precipitation is favored in acidic urine, where the solubility of **djenkolic acid** is low.[1] The resulting needle-shaped crystals can cause mechanical irritation, inflammation, and obstruction of the renal tubules and ureters. This obstruction can lead to post-renal acute kidney injury.[4] Additionally, some evidence from animal studies suggests a direct toxic effect of **djenkolic acid** or its metabolites on the renal tubules, leading to acute tubular necrosis.[1][9]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of djenkolism.

Extraction and Quantification of Djenkolic Acid from Djenkol Beans

This protocol is based on the methodology described in studies on djenkolism in experimental animals.[9]

Objective: To extract and quantify **djenkolic acid** from djenkol beans.

Materials:

- Djenkol beans
- 70% Ethanol
- · Distilled water
- Whatman No. 1 chromatography paper
- Standard djenkolic acid solution
- Chromatography developing solvent (e.g., butanol:acetic acid:water)
- Ninhydrin solution (for visualization)
- Spectrophotometer or densitometer

- Extraction:
 - 1. Homogenize fresh djenkol beans.

- 2. Extract the homogenate with 70% ethanol, followed by a second extraction with distilled water.
- 3. Combine the extracts and filter to remove solid debris.
- Quantitative Analysis by Paper Chromatography:
 - 1. Spot a known volume of the bean extract and a series of standard **djenkolic acid** solutions onto a sheet of Whatman No. 1 chromatography paper.
 - 2. Develop the chromatogram using a suitable solvent system in a descending chromatography setup.
 - 3. After development, air-dry the chromatogram and spray with a ninhydrin solution to visualize the amino acid spots.
 - 4. Heat the chromatogram in an oven to develop the color.
 - 5. Quantify the **djenkolic acid** in the bean extract by comparing the intensity of its spot to the spots of the standard solutions, either visually or using a spectrophotometer or densitometer to measure the color intensity.

Induction of Djenkolism in an Animal Model (Rodent)

This protocol is a generalized procedure based on descriptions of animal studies.[9]

Objective: To induce djenkolism in a rodent model to study its pathophysiology.

Materials:

- Djenkolic acid extract (prepared as described above) or purified djenkolic acid
- Rodents (rats or mice)
- Gavage needles
- Metabolic cages for urine collection

- Administer the djenkolic acid extract or a solution of purified djenkolic acid to the rodents
 via oral gavage. The dosage should be determined based on preliminary dose-ranging
 studies to induce renal injury without causing immediate mortality.
- House the animals in metabolic cages to allow for the collection of urine.
- Monitor the animals for clinical signs of distress, changes in urine output, and the presence
 of hematuria.
- Collect blood and urine samples at predetermined time points for biochemical analysis (e.g., serum creatinine, blood urea nitrogen) and urinalysis.
- At the end of the experiment, euthanize the animals and collect kidney tissues for histopathological analysis.

Microscopic Examination of Urine for Djenkolic Acid Crystals

This protocol outlines the standard procedure for preparing urine sediment for microscopic analysis.[10][11]

Objective: To identify **djenkolic acid** crystals in a urine sample.

Materials:

- Fresh urine sample
- Conical centrifuge tubes
- Centrifuge
- Microscope slides and coverslips
- Transfer pipettes
- Light microscope

- Sample Preparation:
 - 1. Gently mix the fresh urine sample.
 - 2. Transfer approximately 10-15 mL of urine into a conical centrifuge tube.
 - 3. Centrifuge the urine at a low speed (e.g., 1500-2000 rpm) for 5 minutes.
 - 4. Carefully decant the supernatant, leaving a small amount of urine (approximately 0.5 mL) at the bottom of the tube to resuspend the sediment.
 - 5. Gently flick the bottom of the tube to resuspend the sediment in the remaining urine.
- Microscopic Examination:
 - Using a transfer pipette, place one drop of the resuspended sediment onto a clean microscope slide.
 - 2. Cover the drop with a coverslip, avoiding the formation of air bubbles.
 - 3. Examine the slide under a light microscope at low (10x) and high (40x) power.
 - 4. Look for the characteristic needle-shaped crystals of **djenkolic acid**, which may appear in clusters.

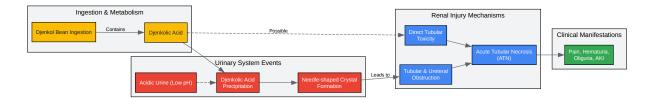
Histopathological Analysis of Kidney Tissue

This is a general protocol for the preparation and staining of kidney tissue for histological examination.[9][12][13]

Objective: To assess the pathological changes in the kidney tissue of animals with induced djenkolism.

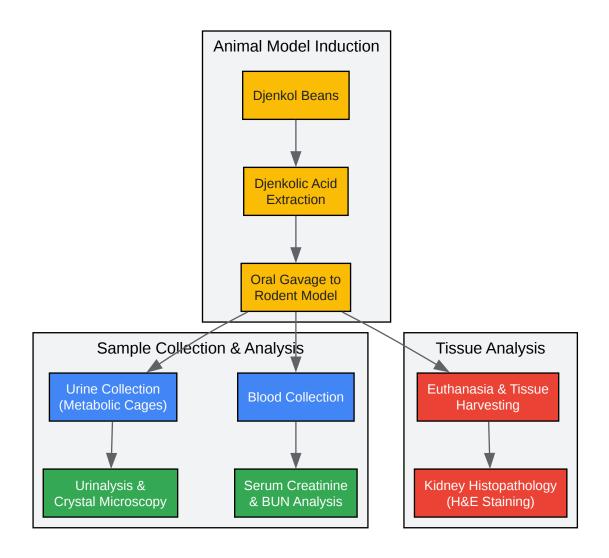
Materials:

- Kidney tissue samples
- 10% neutral buffered formalin


- Ethanol (graded series: 70%, 80%, 95%, 100%)
- Xylene
- Paraffin wax
- Microtome
- Microscope slides
- Hematoxylin and eosin (H&E) stain

- · Fixation and Processing:
 - 1. Immediately fix the collected kidney tissues in 10% neutral buffered formalin for at least 24 hours.
 - 2. Dehydrate the fixed tissues by passing them through a graded series of ethanol.
 - 3. Clear the tissues in xylene.
 - 4. Infiltrate and embed the tissues in paraffin wax.
- Sectioning and Staining:
 - 1. Cut thin sections (e.g., 4-5 μm) of the paraffin-embedded tissue using a microtome.
 - 2. Mount the sections onto microscope slides.
 - 3. Deparaffinize and rehydrate the tissue sections.
 - 4. Stain the sections with hematoxylin and eosin (H&E).
- Microscopic Examination:
 - 1. Dehydrate the stained slides, clear in xylene, and mount with a coverslip.

2. Examine the slides under a light microscope to assess for histopathological changes such as acute tubular necrosis, interstitial inflammation, and the presence of crystals within the tubules.


Mandatory Visualizations

Click to download full resolution via product page

Caption: Pathophysiological pathway of djenkolism.

Click to download full resolution via product page

Caption: Experimental workflow for studying djenkolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Djenkolism: case report and literature review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Djenkol beans as a cause of hematuria in children PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An unusual cause of acute abdomen and acute renal failure: Djenkolism PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Djenkolic acid Wikipedia [en.wikipedia.org]
- 9. Studies on djenkol bean poisoning (djenkolism) in experimental animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Histopathological changes of kidney tissue during aging [svu.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Djenkolism: A Comparative Analysis of Clinical Presentation in Diverse Patient Demographics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670796#comparative-analysis-of-djenkolism-presentation-in-different-patient-demographics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com